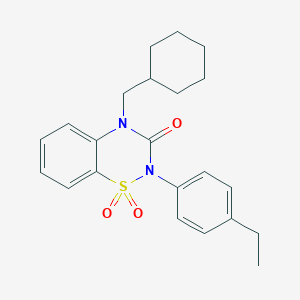![molecular formula C18H16FN5O B6451171 6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile CAS No. 2548985-36-8](/img/structure/B6451171.png)
6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[1-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a fluoropyridine group, a carbonyl group, a pyrrole group, and a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the fluoropyridine group could potentially be introduced through a Balts-Schiemann reaction . The carbonyl group might be introduced through a formylation reaction, and the pyrrole group through a Paal-Knorr synthesis . The nitrile group could potentially be introduced through a dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The fluoropyridine and pyrrole rings are aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For instance, the fluoropyridine group is less reactive than its chlorinated and brominated analogues . The nitrile group could undergo reactions such as hydrolysis, reduction, or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules.
Gemifloxacin Synthesis
One of the most recognized applications of this compound is in the synthesis of Gemifloxacin , an oral broad-spectrum antibiotic. Gemifloxacin belongs to the fluoroquinolone class and is used to treat various bacterial infections .
Catalytic Protodeboronation
In the realm of catalysis, this compound participates in protodeboronation reactions. For instance, enantioenriched boronic esters can undergo protodeboronation with high stereospecificity, leading to valuable chiral products .
Fluorinated Heterocyclic Building Block
Researchers utilize this compound as a fluorinated heterocyclic building block in chemical synthesis. Its unique structure and fluorine substitution make it versatile for constructing diverse molecular architectures .
Drug Discovery and Medicinal Chemistry
Given its intriguing scaffold, scientists explore this compound for potential drug candidates. By modifying its substituents, they aim to design novel molecules with improved pharmacological properties. Its rigid bicyclic core may offer advantages in drug binding and selectivity.
Materials Science and Organic Electronics
The electron-rich pyrrolo[3,4-b]pyrrole moiety in this compound could find applications in materials science. Researchers investigate its properties for use in organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[1-(3-fluoropyridine-2-carbonyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-14-2-1-6-21-17(14)18(25)24-7-5-13-10-23(11-15(13)24)16-4-3-12(8-20)9-22-16/h1-4,6,9,13,15H,5,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOITYZEJQISSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C(=O)C4=C(C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[1-(3-Fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B6451094.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6451100.png)
![4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine](/img/structure/B6451114.png)
![4-tert-butyl-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451120.png)
![2-[1-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451134.png)
![2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451139.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-4-(methylsulfanyl)benzamide](/img/structure/B6451154.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine](/img/structure/B6451175.png)
![6-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6451184.png)
![2-ethoxy-1-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B6451185.png)
![4-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]benzamide](/img/structure/B6451191.png)
![2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6451198.png)
![3-chloro-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451200.png)